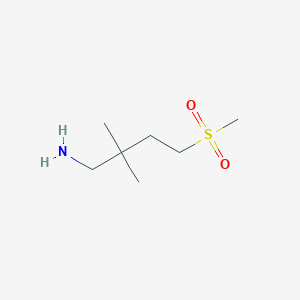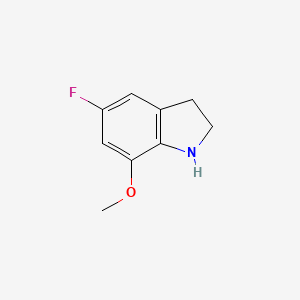
4-Methanesulfonyl-2,2-dimethylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methanesulfonyl-2,2-dimethylbutan-1-amine is a chemical compound with the molecular formula C7H17NO2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methanesulfonyl-2,2-dimethylbutan-1-amine typically involves the reaction of 2,2-dimethylbutan-1-amine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonyl-2,2-dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
4-Methanesulfonyl-2,2-dimethylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Methanesulfonyl-2,2-dimethylbutan-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. The sulfonyl group is known to enhance the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride
- 2,2-Dimethyl-4-(methylsulfonyl)-1-butanamine
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to other similar compounds.
Properties
Molecular Formula |
C7H17NO2S |
|---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
2,2-dimethyl-4-methylsulfonylbutan-1-amine |
InChI |
InChI=1S/C7H17NO2S/c1-7(2,6-8)4-5-11(3,9)10/h4-6,8H2,1-3H3 |
InChI Key |
PVMUYZJMQKURPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCS(=O)(=O)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Chloromethyl)-1,4,7-trioxaspiro[4.5]decane](/img/structure/B13284744.png)


![Tert-butyl[(4-ethoxyphenyl)methyl]amine](/img/structure/B13284762.png)
![1-{8-Aminobicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B13284778.png)
![[(1-Chloro-2,2,2-trifluoroethyl)thio]acetic acid](/img/structure/B13284784.png)



![2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)ethan-1-ol](/img/structure/B13284795.png)
![7,7-Difluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane](/img/structure/B13284799.png)

![(3-Methoxypropyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13284827.png)
